[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
Overview
Description
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chlorophenyl group attached to the tetrazole ring, making it a unique and potentially valuable compound in various scientific fields.
Scientific Research Applications
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to play a very important role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds .
Biochemical Pathways
Tetrazoles are known to form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Pharmacokinetics
Tetrazoles are known to dissolve in water and acetonitrile .
Result of Action
It is known that tetrazoles decompose on heating and emit toxic nitrogen fumes .
Action Environment
It is known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, acting as an agonist . This interaction influences the receptor’s activity, leading to downstream effects on cellular signaling pathways.
Cellular Effects
The effects of {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can alter the levels of cyclic AMP (cAMP) within the cell, affecting various cellular processes such as neurotransmitter release and gene transcription .
Molecular Mechanism
At the molecular level, {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of G-proteins and subsequent intracellular signaling cascades. This activation can result in changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell, influencing overall cellular function .
Transport and Distribution
The transport and distribution of {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s function and its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the tetrazole intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, leading to the formation of reduced tetrazoles or dechlorinated products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Reduced tetrazoles or dechlorinated products.
Substitution: Substituted tetrazoles with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar nitrogen-rich ring structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazoles: Another class of nitrogen-containing heterocycles with different pharmacological properties.
Uniqueness
[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-(3-chlorophenyl)tetrazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5.ClH/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXSFPFVRXNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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